molecular formula C20H18N4O2 B2652740 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole CAS No. 1206993-98-7

5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2652740
CAS No.: 1206993-98-7
M. Wt: 346.39
InChI Key: QSTJCLGSSOJBAW-UHFFFAOYSA-N
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Description

The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The molecule features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-(isopropoxy)phenyl group and a 3-phenylpyrazole moiety, respectively.

Properties

IUPAC Name

5-(3-phenylpyrazolidin-4-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-22-20(26-24-19)17-12-21-23-18(17)14-6-4-3-5-7-14/h3-11,13,17-18,21,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDASTLIXLIZWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including those containing pyrazole moieties. The following findings highlight the efficacy of compounds similar to 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole :

  • Mechanism-Based Approaches : Recent research indicates that 1,3,4-oxadiazoles can function through various mechanisms to inhibit cancer cell proliferation. For example, compounds with oxadiazole structures have demonstrated significant activity against human leukemia cell lines (HL-60) with low IC50 values, indicating potent anticancer effects .
  • Synthesis and Testing : A study synthesized new derivatives of 1,3,4-oxadiazoles and tested their activity against multiple cancer cell lines. Notably, certain derivatives exhibited GI50 values below 10 µM across various types of cancer cells including breast and lung cancer .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer TypeIC50 / GI50 (µM)
Compound AHL-60 (Leukemia)3.52
Compound BRPMI-8226 (Leukemia)9.51
Compound CUACC-62 (Melanoma)4.65

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives is another area of significant research interest. The compound has been studied for its potential antibacterial and antifungal properties:

  • Broad-Spectrum Activity : Research indicates that oxadiazoles can exhibit broad-spectrum antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .
  • Specific Studies : Compounds similar to This compound have been evaluated for their antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results with low EC50 values .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenEC50 (µg/mL)
Compound DE. coli12.40
Compound ES. aureus10.23

Other Therapeutic Applications

In addition to anticancer and antimicrobial properties, oxadiazole derivatives are also being explored for other therapeutic uses:

  • Anti-inflammatory Effects : Some studies suggest that certain oxadiazoles possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Neuroprotective Potential : Emerging research is investigating the neuroprotective effects of oxadiazoles in models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of this compound include:

Compound Name Substituents (Position 3) Substituents (Position 5) Biological Activity Reference
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl 3-Cyclopropylpyrazole Antitumor (cell line testing)
5-(4-Fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole 4-[4-(Trifluoromethyl)phenoxy]phenyl 4-Fluorophenyl Antimicrobial (agar diffusion)
5-(5-Methyl-1H-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethoxy)phenyl 5-Methyl-1H-triazole Not explicitly reported
Target Compound 4-(Isopropoxy)phenyl 3-Phenylpyrazole Hypothesized antitumor/antimicrobial

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl ([CF₃]) or trifluoromethoxy ([OCF₃]) groups at position 3 exhibit enhanced antitumor activity due to increased electrophilicity and metabolic resistance .
  • Electron-Donating Groups (EDGs) : The isopropoxy group in the target compound may improve solubility compared to EWGs but reduce binding affinity to hydrophobic enzyme pockets .
  • Heterocyclic Moieties : Pyrazole and triazole substituents at position 5 enhance aromatic stacking interactions with biological targets, as seen in antimicrobial and antitumor activities .
Pharmacological Activity
  • Antitumor Activity :

    • Compound 19b (from ): A 3,4,5-trimethoxyphenyl-substituted oxadiazole showed IC₅₀ values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer), attributed to tubulin polymerization inhibition .
    • 5-(3-Cyclopropylpyrazolyl) Oxadiazole (): Demonstrated moderate activity against kinase targets due to cyclopropyl-induced conformational rigidity .
    • Target Compound : The phenylpyrazole moiety may mimic ATP-binding motifs in kinases, though the isopropoxy group’s bulk could reduce potency compared to trimethoxy analogues .
  • Antimicrobial Activity :

    • Compound 2e (): A 5-nitro-2-furyl-substituted oxadiazole inhibited Staphylococcus aureus at 0.5 µg/mL, leveraging nitro group redox activity .
    • 4-Fluorophenyl Oxadiazole (): Exhibited broad-spectrum activity against Gram-positive bacteria (MIC 2–4 µg/mL) via membrane disruption .
    • Target Compound : The pyrazole ring’s nitrogen atoms could facilitate hydrogen bonding with bacterial enzymes, but the lack of nitro or fluoro groups may limit efficacy .
Physicochemical Properties
Property Target Compound 5-(3-Cyclopropylpyrazolyl) Oxadiazole 5-(4-Fluorophenyl) Oxadiazole
Molecular Weight ~363.37 g/mol 335.29 g/mol 379.32 g/mol
logP (Predicted) ~3.8 (moderate lipophilicity) 4.2 (high lipophilicity) 3.5 (balanced solubility)
Hydrogen Bond Acceptors 5 4 5
Rotatable Bonds 4 3 5

Analysis :

  • Higher logP values in CF₃-containing compounds correlate with improved membrane penetration but higher hepatotoxicity risks .

Biological Activity

5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate that the compound has a potent inhibitory effect on cancer cell growth, particularly in prostate and colon cancer models.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit moderate antibacterial effects against various pathogens.

PathogenEC50 (µg/mL)Reference
Meloidogyne incognita (Nematode)31.40
Rhizoctonia solani (Fungus)19.04
Xanthomonas oryzae (Bacteria)21.78

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The mechanism of action of this compound may involve the inhibition of specific enzymes or modulation of receptor activity. For example, studies have shown that related compounds inhibit key enzymes involved in cancer progression and inflammation.

Case Studies

  • Anticancer Study : A study conducted on various oxadiazole derivatives revealed that those with a similar structure to our compound exhibited significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to quantify cell viability and determine IC50 values across different concentrations.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial potential of oxadiazole derivatives against agricultural pathogens showed promising results, suggesting their applicability in crop protection.

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole?

The compound is synthesized via cyclocondensation or coupling reactions. A common approach involves:

  • Step 1 : Formation of the oxadiazole core by reacting a carboxylic acid derivative (e.g., 4-(propan-2-yloxy)benzimidamide) with a nitrile or hydrazine derivative under reflux in solvents like DME or THF. Catalysts such as NaH or POCl₃ are used to facilitate ring closure .
  • Step 2 : Functionalization of the pyrazole moiety. For example, coupling 3-phenyl-1H-pyrazole-4-carboxylic acid with the preformed oxadiazole intermediate using EDCI/HOBt or similar coupling agents .
  • Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) achieves >95% purity, as confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), oxadiazole C=O (δ 165–170 ppm), and CF₃/OCF₃ groups (¹⁹F NMR: δ -60 to -70 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • HPLC/SFC : Assess enantiomeric purity (>97% ee via chiral stationary phases) .
  • FTIR : Verify absence of unreacted intermediates (e.g., NH stretches at 3300 cm⁻¹ for pyrazole) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for cyclocondensation. For example, THF increases yields by 15% compared to toluene in oxadiazole formation .
  • Catalyst tuning : NaH in DME at 50°C improves regioselectivity for pyrazole coupling .
  • Temperature control : Reflux (80–100°C) minimizes side products in cyclization steps .
  • Chromatography optimization : Gradient elution (hexane:EtOAc 5:1 → 1:1) resolves co-eluting impurities .

Q. How to resolve contradictions in biological activity data between in vitro and in silico studies?

  • Validate assay conditions : Ensure consistent enzyme sources (e.g., recombinant vs. native 14-α-demethylase) and buffer pH (e.g., 7.4 vs. 6.8 alters binding) .
  • Check compound stability : Degradation in DMSO (e.g., hydrolysis of oxadiazole under acidic conditions) may reduce apparent activity. Use fresh stock solutions and confirm stability via LC-MS .
  • Docking refinement : Adjust protonation states (e.g., pyrazole NH vs. deprotonated form) and solvation models in software like AutoDock Vina .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding. Key interactions include π-π stacking between the phenyl group and Phe228 and hydrogen bonding with His310 .
  • Electrostatic potential maps : Multiwfn software identifies regions of high electron density (e.g., oxadiazole ring) for nucleophilic attack prediction .
  • MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, focusing on RMSD (<2 Å for stable complexes) .

Q. How to design derivatives to enhance target selectivity and reduce off-target effects?

  • SAR-guided substitution : Replace the propan-2-yloxy group with bulkier substituents (e.g., cyclopropylmethoxy) to sterically block off-target binding .
  • Bioisosteric replacement : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to modulate electron-withdrawing effects and improve metabolic stability .
  • Proteome-wide docking : Screen derivatives against unrelated targets (e.g., kinases) to flag potential off-target interactions early .

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